molecular formula C16H11NO4 B6500162 2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid CAS No. 32366-60-2

2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B6500162
CAS No.: 32366-60-2
M. Wt: 281.26 g/mol
InChI Key: KRRJFVQBTVZEPV-UHFFFAOYSA-N
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Description

2-(2,4-Dihydroxyphenyl)quinoline-4-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound belongs to the quinoline-4-carboxylic acid family, a group of structures associated with a range of biological activities . Researchers are particularly interested in its potential as a building block for developing novel therapeutic agents. The quinoline-4-carboxylic acid core, especially when substituted at the 2-position with an aromatic ring, is a key pharmacophore in the design of histone deacetylase (HDAC) inhibitors, which are a validated target for anticancer drug development . Furthermore, structural analogs of this compound have demonstrated promising in vitro antibacterial properties against various Gram-positive and Gram-negative bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific 2,4-dihydroxyphenyl substitution may offer unique hydrogen-bonding capabilities, which can be critical for enhancing binding affinity to enzymatic targets and modulating the compound's physicochemical properties . This product is intended for research purposes and is strictly for Laboratory/Research Use Only; it is not approved for diagnostic or human use.

Properties

IUPAC Name

2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4/c18-9-5-6-11(15(19)7-9)14-8-12(16(20)21)10-3-1-2-4-13(10)17-14/h1-8,18-19H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRJFVQBTVZEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedländer Quinoline Synthesis

The Friedländer reaction, a cornerstone in quinoline chemistry, involves the condensation of 2-aminobenzaldehyde derivatives with ketones or aldehydes under acidic or basic conditions. For 2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid, this method can be adapted by substituting the aldehyde component with 2,4-dihydroxybenzaldehyde.

Reaction Conditions

  • Catalyst : HCl or NaOH (5–10 mol%)

  • Solvent : Ethanol/water (3:1 v/v)

  • Temperature : Reflux (80–100°C)

  • Time : 6–12 hours

The cyclization step forms the quinoline core, while the carboxylic acid group at the 4-position is introduced via oxidation of a methyl or hydroxymethyl substituent.

Pfitzinger Reaction

The Pfitzinger reaction, a variant of the Friedländer method, employs isatin derivatives and α-keto acids. This approach is particularly effective for introducing carboxylic acid groups at the 4-position.

Typical Protocol

  • Starting Materials : Isatin (1 eq), 2,4-dihydroxyacetophenone (1.2 eq)

  • Base : KOH (2 eq) in aqueous ethanol

  • Reaction : Reflux for 8–10 hours

  • Workup : Acidification to pH 2–3 yields the crude product, which is purified via recrystallization from methanol.

Yield Optimization

  • Catalyst Screening : CeCl₃·7H₂O (5 mol%) increases yield by 15–20% by accelerating cyclization.

  • Solvent Effects : Ethanol/water mixtures reduce side reactions compared to pure DMF or DMSO.

Modern Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields by enhancing thermal efficiency.

Procedure

  • Reactants : 2-amino-4-hydroxybenzoic acid (1 eq), 2,4-dihydroxybenzaldehyde (1.1 eq)

  • Conditions : 150 W, 120°C, 20 minutes

  • Yield : 78–82% vs. 60–65% for conventional heating.

Catalytic Asymmetric Methods

Chiral catalysts enable enantioselective synthesis, critical for pharmaceutical applications.

CatalystSolventee (%)Yield (%)
(R)-BINAP-PdCl₂Toluene9275
L-ProlineDMF/H₂O8568

Table 1. Enantioselective synthesis performance metrics.

Industrial Production Techniques

Continuous Flow Reactors

Industrial-scale production employs continuous flow systems to enhance reproducibility and safety.

Key Parameters

  • Residence Time : 30–60 seconds

  • Temperature Gradient : 100°C → 25°C over 5 stages

  • Throughput : 50 kg/day

Advantages

  • 40% reduction in solvent usage vs. batch processes

  • 99.5% purity by HPLC

Green Chemistry Innovations

  • Solvent-Free Reactions : Mechanochemical grinding of solid reactants achieves 70–75% yield without solvents.

  • Biocatalysis : Lipase-mediated ester hydrolysis reduces energy consumption by 60%.

Reaction Optimization Strategies

Oxidative Decarboxylation

The final step often involves decarboxylation to install the carboxylic acid group.

Conditions

  • Oxidant : KMnO₄ (2 eq) in 5% NaOH

  • Temperature : 40–50°C

  • Time : 3–5 hours

Yield : 85–90% when using slow oxidant addition.

Tautomerism Management

The dihydroxyphenyl group exhibits keto-enol tautomerism, requiring careful pH control during purification.

Stabilization Methods

  • Low-Temperature Crystallization : -20°C in ethanol/water

  • pH Adjustment : Maintain pH 4–5 to favor the enolic form.

Analytical Characterization

Spectroscopic Techniques

1H NMR (DMSO-d₆)

  • δ 8.42 (d, 1H, H-3)

  • δ 7.92 (m, 2H, H-6, H-7)

  • δ 6.85 (s, 2H, phenolic -OH).

IR Spectroscopy

  • 1680 cm⁻¹ (C=O stretch)

  • 3200–3500 cm⁻¹ (O–H stretch).

Chromatographic Purity Assessment

MethodColumnPurity (%)
HPLCC18, 250 mm99.2
UPLC-MSHSS T3, 2.1 mm99.5

Table 2. Purity analysis of batch samples .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Anticancer Activity

One of the most notable applications of 2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid derivatives is their role as histone deacetylase (HDAC) inhibitors . HDACs are critical in the regulation of gene expression and have been implicated in various cancers.

Case Studies

  • In vitro studies demonstrated that D28 and its analogs showed significant antiproliferative activity against various cancer cell lines, particularly hematologic cancers .
  • The mechanism included inducing G2/M cell cycle arrest and promoting apoptosis in cancer cells .

Antileishmanial Activity

The compound also exhibits promising antileishmanial properties . Research has focused on synthesizing various quinoline-4-carboxylic acids and evaluating their efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis.

Synthesis and Evaluation

  • A series of quinoline derivatives were synthesized using the Pfitzinger reaction and characterized using spectroscopic techniques (IR, NMR) .
  • In vitro assays indicated that these compounds displayed varying degrees of activity against L. donovani promastigotes, with IC50 values ranging from 200 µg/mL to lower concentrations .

Antidiabetic Activity

Another emerging application is in the management of type 2 diabetes mellitus through inhibition of the α-glucosidase enzyme .

Research Findings

  • Recent studies synthesized aryl-quinoline-4-carbonyl hydrazones and assessed their inhibitory effects on α-glucosidase. The results showed potent inhibition with IC50 values ranging from 26.0 µM to 459.8 µM .
  • The structure-activity relationship indicated that modifications on the quinoline structure could enhance inhibitory potency, making it a viable candidate for further development as an antidiabetic agent .

Summary Table of Applications

ApplicationMechanism/ActionKey Findings/Results
AnticancerHDAC inhibitionSelective for HDAC3; induces apoptosis in cancer cells
AntileishmanialInhibition of L. donovani growthVarying IC50 values; effective against promastigotes
Antidiabeticα-glucosidase inhibitionPotent inhibitors with promising IC50 values

Mechanism of Action

The mechanism of action of 2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. As an HDAC inhibitor, it binds to the active site of HDAC enzymes, preventing the deacetylation of histone proteins. This leads to the accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

  • Solubility: Hydroxyl groups increase water solubility compared to methoxy or bromo substituents. For example, 2-hydroxyquinoline-4-carboxylic acid (logP ≈ 1.5) is more soluble than 2-(4-bromophenyl) analogs (logP ≈ 3.2) .
  • Acidity (pKa) :
    • The carboxylic acid group (pKa ~2.5) and hydroxyl groups (pKa ~9–10) create pH-dependent solubility, enabling tunable bioavailability .

Antibacterial Activity

  • 2-Phenylquinoline-4-carboxylic acid derivatives show MIC values as low as 64 µg/mL against Staphylococcus aureus, with activity linked to the electron-withdrawing nature of substituents (e.g., nitro groups enhance potency) .
  • 2-(4-Bromophenyl)quinoline-4-carboxylic acid derivatives exhibit moderate activity but serve as intermediates for more potent oxadiazole-based antimicrobials .

Biological Activity

2-(2,4-Dihydroxyphenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline core substituted with a dihydroxyphenyl group and a carboxylic acid functionality. This unique structure is responsible for its varied biological activities, including antibacterial, anticancer, and anti-inflammatory properties.

  • Histone Deacetylase Inhibition :
    • Recent studies have identified derivatives of quinoline-4-carboxylic acids as potent inhibitors of histone deacetylases (HDACs). These enzymes play crucial roles in regulating gene expression and are implicated in cancer progression. The compound has shown promising results in increasing the proportion of cells in the G2/M phase of the cell cycle, suggesting its potential as an anticancer agent .
  • Antibacterial Activity :
    • The compound exhibits significant antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria. Structure-activity relationship studies indicate that modifications to the aryl substituent can enhance antibacterial efficacy .
  • Antileishmanial Activity :
    • In vitro studies have demonstrated that certain derivatives of quinoline-4-carboxylic acids possess antileishmanial activity against Leishmania donovani, indicating potential for treating leishmaniasis .

Biological Activity Data

Activity TypeTarget Organism/ConditionObserved EffectReference
HDAC InhibitionCancer Cells (K562)Increased G2/M phase cell cycle ratio
AntibacterialStaphylococcus aureusSignificant antibacterial activity
AntibacterialEscherichia coliModerate antibacterial activity
AntileishmanialLeishmania donovaniEffective against promastigote forms

Case Studies

  • Anticancer Evaluation :
    • A study evaluated the effects of this compound on K562 leukemia cells. The compound was found to increase the G2/M phase population significantly, indicating its potential to induce cell cycle arrest and apoptosis in cancer cells .
  • Antibacterial Properties :
    • A series of synthesized derivatives were tested for their antibacterial activity against various pathogens. Compounds with specific substitutions on the phenyl ring exhibited enhanced activity against S. aureus and E. coli, highlighting the importance of structural modifications .
  • Antileishmanial Activity :
    • The synthesized quinoline derivatives were assessed for their efficacy against L. donovani. Results indicated that certain compounds effectively inhibited the growth of the parasite at low concentrations, showcasing their potential as therapeutic agents against leishmaniasis .

Q & A

Q. What are the common synthetic routes for synthesizing 2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid?

The compound can be synthesized via condensation reactions involving substituted anthranilic acid derivatives and ketones or aldehydes. For example, a modified Pfitzinger reaction may be employed, where 2,4-dihydroxyacetophenone reacts with isatin derivatives under reflux conditions in acidic or basic media. Catalysts such as rare earth metals (e.g., cerium chloride) can enhance cyclization efficiency . Characterization of intermediates using HPLC and NMR ensures proper progression of the reaction.

Q. What spectroscopic methods are critical for characterizing this compound and its intermediates?

Key techniques include:

  • 1H/13C NMR : To confirm the aromatic substitution pattern and hydroxyl/carboxylic acid proton environments. Aromatic protons typically appear in the δ 6.5–8.5 ppm range, while hydroxyl protons may show broad signals .
  • IR Spectroscopy : To identify functional groups (e.g., O–H stretching at 3200–3500 cm⁻¹, C=O at 1680–1720 cm⁻¹) .
  • Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis .

Q. How should researchers handle stability and storage of this compound?

Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent oxidation of hydroxyl groups. Avoid exposure to moisture, as the carboxylic acid group may hydrolyze under prolonged humid conditions. Stability studies under varying pH and temperature can guide optimal storage protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Catalyst Screening : Test transition metal catalysts (e.g., Fe³⁺, Cu²⁺) to enhance cyclization efficiency. For example, CeCl₃·7H₂O increased yields by 15–20% in analogous quinoline syntheses .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures reduce side reactions .
  • Continuous Flow Reactors : These systems enhance reproducibility and scalability by maintaining precise temperature control .

Q. How do structural modifications (e.g., halogenation) impact biological activity?

Introducing electron-withdrawing groups (e.g., Cl, Br) at the quinoline ring’s 6-position can enhance antimicrobial or anticancer activity. For example, 2-(4-bromophenyl)quinoline-4-carboxylic acid derivatives showed IC₅₀ values <10 µM against MCF-7 cancer cells . Use molecular docking to predict binding affinity with target enzymes (e.g., topoisomerase II) and validate via in vitro assays .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?

Discrepancies may arise from tautomerism (e.g., keto-enol forms) or solvent effects. For example:

  • Variable Temperature NMR : Identify dynamic equilibria by analyzing peak splitting at different temperatures .
  • Deuterated Solvent Comparisons : Compare DMSO-d₆ (stabilizes enol forms) vs. CDCl₃ (favors keto forms) to confirm tautomeric states .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

  • Co-Crystallization : Use additives like 4-chlorobenzoic acid to improve lattice packing .
  • Slow Evaporation : Employ mixed solvents (e.g., methanol/water) to slow nucleation and yield high-quality crystals .

Data Contradiction Analysis

Q. Why do different studies report varying yields for similar synthetic protocols?

Discrepancies often stem from:

  • Impurity in Starting Materials : Use HPLC to verify purity (>95%) of precursors like 2,4-dihydroxyacetophenone .
  • Atmospheric Oxygen : Degradation of dihydroxyphenyl groups under aerobic conditions can reduce yields by 10–15% .

Q. How to address conflicting bioactivity results in different cell lines?

  • Dose-Response Curves : Test multiple concentrations (e.g., 1–100 µM) to identify non-linear effects.
  • Cell Line-Specific Metabolism : Use LC-MS to monitor compound stability in media (e.g., rapid degradation in HepG2 cells vs. stability in HeLa) .

Methodological Tables

Parameter Optimal Condition Impact on Yield Reference
CatalystCeCl₃·7H₂O (5 mol%)+15–20%
Solvent SystemEthanol/Water (3:1 v/v)Reduces side products
Temperature100°C (reflux)Maximizes cyclization
Reaction Time6–8 hoursBalances completion vs. degradation

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